molecular formula C14H14O5 B2722200 propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873857-51-3

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2722200
CAS No.: 873857-51-3
M. Wt: 262.261
InChI Key: BCXRSFGBWNKBGP-UHFFFAOYSA-N
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Description

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with a molecular formula of C12H12O4. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-methoxy-2-oxochromene-3-carboxylic acid with methylethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-2H-chromene-3-carboxylate
  • Ethyl 4-oxo-4H-chromene-3-carboxylate
  • Ethyl 4-oxo-4H-chromene-2-carboxylate

Uniqueness

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

propan-2-yl 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8(2)18-13(15)11-7-9-6-10(17-3)4-5-12(9)19-14(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRSFGBWNKBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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